molecular formula C5H4ClNO B1585994 4-Chloro-3-hydroxypyridine CAS No. 96630-88-5

4-Chloro-3-hydroxypyridine

Cat. No. B1585994
CAS RN: 96630-88-5
M. Wt: 129.54 g/mol
InChI Key: GQORRJKLCCMNPX-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of 4-Chloro-3-hydroxypyridine and its derivatives often involves the use of chloropyridines and palladium-mediated reactions . Another known method for the preparation of 3-hydroxypyridine, which could potentially be adapted for 4-Chloro-3-hydroxypyridine, is by fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-hydroxypyridine can be analyzed using various methods such as density functional theory (DFT) and time-dependent DFT. These methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule’s reactivity .


Chemical Reactions Analysis

4-Chloro-3-hydroxypyridine can participate in various chemical reactions. For instance, it has been used in the synthesis of benzo[4,5]furopyridine tricyclic heterocycles . Protodeboronation of pinacol boronic esters is another reaction that 4-Chloro-3-hydroxypyridine might be involved in .


Physical And Chemical Properties Analysis

4-Chloro-3-hydroxypyridine has a molecular weight of 129.54 . Its physical properties such as boiling point and density are predicted to be 298.2±20.0 °C and 1.392±0.06 g/cm3 respectively .

Scientific Research Applications

Chemical Reactions and Kinetics

4-Chloro-3-hydroxypyridine has been studied in the context of its reactivity with other chemical compounds. For instance, reactions between hydroxypyridines and 1-chloro-2,4,6-trinitrobenzene have been examined, highlighting the distinct reactivity of different hydroxypyridine derivatives, including 4-hydroxypyridine (Boga et al., 2001). This research provides insights into the kinetics and tautomerism of such reactions, essential for understanding their applications in synthetic chemistry.

Catalysis and Coordination Chemistry

The compound also finds application in the field of catalysis and coordination chemistry. Nickel(II) and Palladium(II)-NHC complexes have been synthesized using hydroxypyridine functionalized imidazolium salts, including derivatives of 4-Chloro-3-hydroxypyridine (Bhat, Avinash, & Anantharaman, 2019). These complexes demonstrate significant potential in catalyzing organic reactions, such as the Kumada–Tamao–Corriu reaction, indicating the utility of 4-Chloro-3-hydroxypyridine in creating effective catalysts.

Tautomeric Equilibria and Molecular Structure

The study of chlorinated hydroxypyridines, including 4-Chloro-3-hydroxypyridine, has contributed to understanding tautomeric equilibria and molecular structure. Research on how chlorination affects the tautomeric and conformational equilibria of these compounds provides valuable insights into their chemical behavior, which is crucial for designing molecules with specific properties (Calabrese et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of derivatives of hydroxypyridines, including 4-Chloro-3-hydroxypyridine, have been extensively studied. These studies provide valuable information on the preparation and potential applications of these compounds in various chemical reactions and processes (Kolder & Hertog, 2010).

Antimicrobial and Antimalarial Potential

Research has been conducted on the potential of hydroxypyridine derivatives as antibacterial and antimalarial agents.

3-Hydroxypyridin-4-ones, which are structurally related to 4-Chloro-3-hydroxypyridine, have shown promising inhibitory activity against bacterial strains. This suggests potential applications of chloro-hydroxypyridine derivatives in the development of novel antibacterial drugs (Sabet et al., 2012). Additionally, derivatives of 3-hydroxypyridin-4-ones have been explored for their antimalarial properties, indicating a potential avenue for the use of 4-Chloro-3-hydroxypyridine in similar applications (Dehkordi, Liu, & Hider, 2008).

Coordination Polymers and Molecular Design

4-Chloro-3-hydroxypyridine has been utilized in the formation of coordination polymers, particularly in the field of lanthanide coordination polymers. This research opens up possibilities for its use in material science and nanotechnology (Sun et al., 2009). The compound’s ability to form complex structures with metals can be exploited in designing new materials with unique properties.

Safety and Hazards

4-Chloro-3-hydroxypyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound with gloves, avoid dust formation, and avoid breathing mist, gas, or vapors .

Future Directions

The future directions for 4-Chloro-3-hydroxypyridine could involve its use in the synthesis of new compounds and in various chemical reactions. For instance, it could be used in the preparation of nitropyridine derivatives . Additionally, new methods for its synthesis and analysis could be developed.

Relevant Papers The relevant papers retrieved provide information about the synthesis, properties, and potential uses of 4-Chloro-3-hydroxypyridine . These papers could be further analyzed for more detailed information.

properties

IUPAC Name

4-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORRJKLCCMNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376204
Record name 4-CHLORO-3-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-hydroxypyridine

CAS RN

96630-88-5
Record name 4-CHLORO-3-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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